Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the bromophenyl group or the pyrazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar biological activities.
Thiazoles: Compounds with a similar heterocyclic structure that exhibit diverse biological activities.
Uniqueness
Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific bromophenyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple scientific fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15BrN2O2 |
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Molecular Weight |
323.18 g/mol |
IUPAC Name |
ethyl 5-(4-bromophenyl)-2-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-3-17-13(14(18)19-4-2)9-12(16-17)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
XTAVKMMUMBEHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=C(C=C2)Br)C(=O)OCC |
Origin of Product |
United States |
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